![molecular formula C11H11N3O3 B1478612 2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid CAS No. 2098097-04-0](/img/structure/B1478612.png)
2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid
Vue d'ensemble
Description
“2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of “2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid” is not explicitly mentioned in the available resources .Chemical Reactions Analysis
The chemical reactions involving “2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid” are not explicitly mentioned in the available resources .Applications De Recherche Scientifique
Antibacterial Activity
Imidazole derivatives have been reported to exhibit antibacterial activity . This suggests that “2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid” could potentially be used in the development of new antibacterial drugs.
Antimycobacterial Activity
Imidazole derivatives also show antimycobacterial activity . This compound could therefore be explored for potential use in treating mycobacterial infections.
Anti-inflammatory Activity
The anti-inflammatory properties of imidazole derivatives suggest that this compound could be used in the development of new anti-inflammatory drugs.
Antitumor Activity
Imidazole derivatives have been found to exhibit antitumor activity . This suggests potential applications in cancer therapy.
Antidiabetic Activity
The antidiabetic activity of imidazole derivatives suggests potential applications in the treatment of diabetes.
Antioxidant Activity
Imidazole derivatives have been reported to exhibit antioxidant activity . This suggests potential applications in the development of antioxidant supplements or drugs.
Antiviral Activity
The antiviral properties of imidazole derivatives suggest potential applications in the development of antiviral drugs.
Aurora A Kinase Inhibition
Imidazopyridines have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . This suggests potential applications in the development of drugs targeting Aurora A kinase, a protein overexpressed in various types of cancer .
Mécanisme D'action
Target of Action
The primary target of 2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid is the Bromodomain and Extra-Terminal motif (BET) proteins . BET proteins are a group of proteins that recognize acetylated lysine residues, such as those on histones. This recognition influences chromatin structure and gene expression .
Mode of Action
2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid acts as an inhibitor of BET protein function by binding to bromodomains . Bromodomains are protein domains that bind acetylated lysine residues. By inhibiting BET proteins, this compound can affect gene expression and influence various cellular processes .
Biochemical Pathways
The inhibition of BET proteins by 2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid can affect multiple biochemical pathways. These include pathways involved in cell proliferation, inflammation, and apoptosis . The exact pathways affected can depend on the specific cellular context and the set of genes that are regulated by BET proteins in a given cell type .
Result of Action
The result of the action of 2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid is the modulation of gene expression through the inhibition of BET proteins . This can lead to changes in cellular processes such as cell proliferation, inflammation, and apoptosis . The compound is useful in the treatment of diseases and conditions, such as cancer, autoimmune diseases, inflammation, and cardiovascular diseases .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-cyclopropyl-2-oxoimidazo[4,5-b]pyridin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-9(16)6-13-8-2-1-5-12-10(8)14(11(13)17)7-3-4-7/h1-2,5,7H,3-4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLORTUNNYJDOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=CC=N3)N(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol](/img/structure/B1478534.png)
![3-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propanoic acid](/img/structure/B1478535.png)
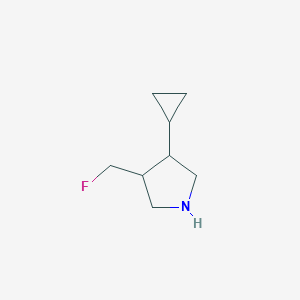
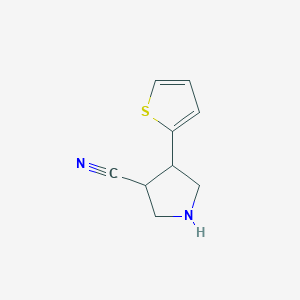
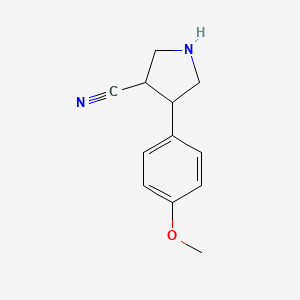
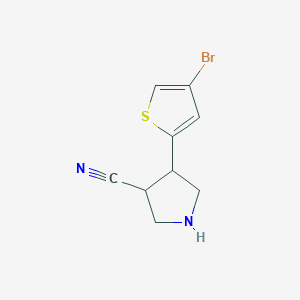
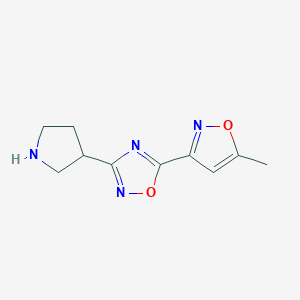
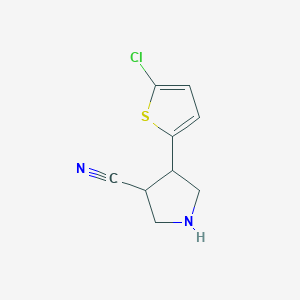
![8,9-dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-ol](/img/structure/B1478542.png)
![4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478545.png)
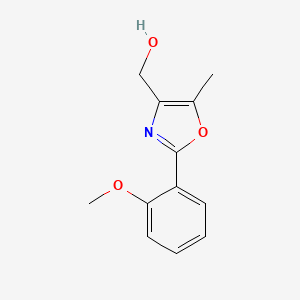
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1478548.png)
![1-(8,9-dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-yl)azetidin-3-amine](/img/structure/B1478549.png)